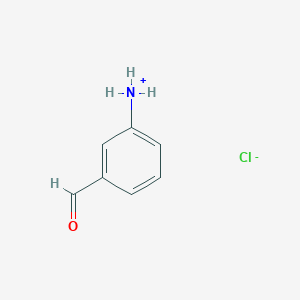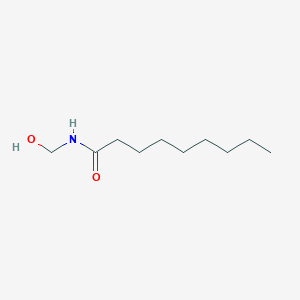
4-脱ヒドロキシ-5-ヒドロキシ リトナビル
説明
4-Dehydroxy-5-hydroxy Ritonavir, also known as 4-Dehydroxy-5-hydroxy Ritonavir, is a useful research compound. Its molecular formula is C37H48N6O5S2 and its molecular weight is 720.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Dehydroxy-5-hydroxy Ritonavir suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Dehydroxy-5-hydroxy Ritonavir including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
製薬業界における応用
リトナビルは、製薬業界において多形に関連する問題を解決するために使用されてきた . 製薬業界では、同じ化学組成であっても、多形は異なる物理化学的性質を持つため、固体の結晶形または構造を慎重に評価する必要がある .
薬物増強
リトナビルは、臨床で使用されている最も強力なシトクロム P450 (CYP) 3A4 阻害剤であり、CYP3A4 媒介性生体変換による経口バイオアベイラビリティが低い薬物の増強剤としてよく使用される . これは、HIV(例:ロピナビル/リトナビル)の治療、そして近年ではCOVID-19(パクスロビドまたはニルマトレルビル/リトナビル)の治療に見られる .
非晶質固体分散体の製造
ある研究では、KinetiSol® 処理を使用して、市販のリトナビル製剤の2倍の薬物負荷でリトナビルの非晶質固体分散体を製造した . その組成はその後、錠剤剤形に開発された .
作用機序
Target of Action
4-Dehydroxy-5-hydroxy Ritonavir, also known as Ritonavir 4-hydroxy isomer, primarily targets the HIV-1 protease enzyme . This enzyme plays a crucial role in the reproductive cycle of HIV, as it cleaves the structural and replicative proteins that arise from major HIV genes .
Mode of Action
Ritonavir inhibits the HIV-1 protease enzyme, which normally cleaves the structural and replicative proteins that arise from major HIV genes, such as gag and pol . By inhibiting this enzyme, Ritonavir prevents the maturation of infectious viral particles .
Biochemical Pathways
Ritonavir’s action affects the biochemical pathways of HIV replication. By inhibiting the HIV-1 protease enzyme, Ritonavir prevents the cleavage of the gag-pol polyprotein, which is essential for the production of mature, infectious viral particles . This disruption in the viral replication process helps control the spread of the virus.
Pharmacokinetics
Ritonavir is a potent inhibitor of the cytochrome P450 3A4 enzyme (CYP3A4), which is involved in the metabolism of many drugs . By inhibiting CYP3A4, Ritonavir increases the peak and trough plasma drug concentrations of other protease inhibitors, enhancing their overall drug exposure . This property of Ritonavir is often utilized to boost the effectiveness of other antiretroviral drugs .
Result of Action
The primary result of Ritonavir’s action is the prevention of HIV replication. By inhibiting the HIV-1 protease enzyme, Ritonavir prevents the maturation of infectious viral particles, thereby controlling the spread of the virus and improving patient outcomes .
Action Environment
The action of Ritonavir can be influenced by various environmental factors. For instance, the presence of other drugs can affect Ritonavir’s efficacy due to potential drug-drug interactions . As Ritonavir is a potent inhibitor of CYP3A4, it can significantly increase the plasma concentrations of other drugs metabolized by this enzyme, potentially leading to adverse effects . Therefore, careful consideration must be given to the patient’s medication regimen when Ritonavir is prescribed.
Safety and Hazards
将来の方向性
The future directions of Ritonavir 4-hydroxy isomer research involve the application of multi-scale modelling workflows to characterize polymorphism in Ritonavir with regard to its stability, bioavailability, and processing . This will help to unpick the complex structural chemistry that underpins polymorphic behavior of this representative API .
生化学分析
Biochemical Properties
4-Dehydroxy-5-hydroxy Ritonavir plays a significant role in biochemical reactions, particularly in the inhibition of cytochrome P450 enzymes, such as CYP3A4 and CYP3A5 . These enzymes are essential for the metabolism of various endogenous and exogenous compounds. The compound interacts with the heme group of CYP3A4, forming a tight complex that inhibits the enzyme’s activity . This interaction enhances the bioavailability of co-administered drugs by reducing their metabolic degradation.
Cellular Effects
4-Dehydroxy-5-hydroxy Ritonavir exerts various effects on different cell types and cellular processes. It induces endoplasmic reticulum stress and mitochondrial-mediated apoptosis in cells . The compound triggers the activation of BAX, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. This cascade activates caspase-9 and caspase-7, ultimately resulting in cell apoptosis . Additionally, it influences cell signaling pathways and gene expression, contributing to its cytotoxic effects.
Molecular Mechanism
The molecular mechanism of 4-Dehydroxy-5-hydroxy Ritonavir involves its binding interactions with cytochrome P450 enzymes. The compound binds to the heme iron of CYP3A4 via its thiazole nitrogen, decreasing the redox potential of the enzyme and preventing its reduction by cytochrome P450 reductase . This binding inhibits the enzyme’s activity, leading to increased plasma concentrations of co-administered drugs. The compound also forms a metabolic-intermediate complex with CYP3A4, further contributing to its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Dehydroxy-5-hydroxy Ritonavir change over time. The compound exhibits stability under specific conditions, but its degradation can occur over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained inhibition of cytochrome P450 enzymes and prolonged cytotoxic effects on cells . These temporal effects are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Dosage Effects in Animal Models
The effects of 4-Dehydroxy-5-hydroxy Ritonavir vary with different dosages in animal models. Higher doses of the compound have been associated with increased inhibition of cytochrome P450 enzymes and enhanced bioavailability of co-administered drugs . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and adverse impacts on cellular function . Understanding the dosage effects is essential for determining the optimal therapeutic window and minimizing potential side effects.
Metabolic Pathways
4-Dehydroxy-5-hydroxy Ritonavir is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound inhibits the metabolism of other drugs by forming a tight complex with CYP3A4, reducing the enzyme’s activity . This inhibition affects the metabolic flux and levels of metabolites, leading to increased plasma concentrations of co-administered drugs. The compound’s metabolic pathways are crucial for understanding its pharmacokinetics and optimizing drug regimens.
Transport and Distribution
The transport and distribution of 4-Dehydroxy-5-hydroxy Ritonavir within cells and tissues involve interactions with transporters and binding proteins . The compound is transported to various tissues, including lymphoidal organs, where it accumulates and exerts its effects . Its distribution is influenced by its interactions with transporters, which facilitate its uptake and localization within specific cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
4-Dehydroxy-5-hydroxy Ritonavir exhibits specific subcellular localization, which affects its activity and function. The compound is directed to the endoplasmic reticulum and mitochondria, where it induces stress and apoptosis . Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic use.
特性
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(39-29)25(3)4)34(45)41-31(17-27-14-10-7-11-15-27)32(44)18-28(16-26-12-8-6-9-13-26)40-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,40,47)(H,41,45)(H,42,46)/t28-,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNXMJYSOAQBMK-XGKFQTDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174138 | |
| Record name | Ritonavir 4-hydroxy isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202816-62-4 | |
| Record name | Ritonavir 4-hydroxy isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202816624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ritonavir 4-hydroxy isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RITONAVIR 4-HYDROXY ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8V47KHDS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone](/img/structure/B137672.png)

![N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B137677.png)

![1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B137681.png)


![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)


![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)


